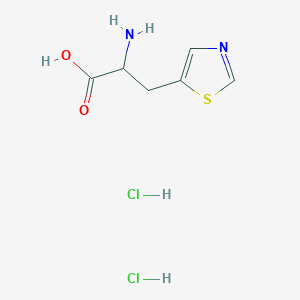

2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

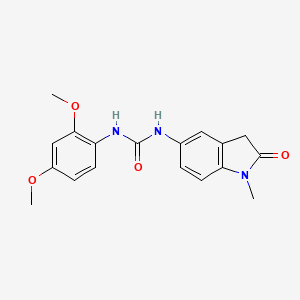

2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is an important class of compounds used in medicinal chemistry, agrochemicals, and materials science.

科学的研究の応用

Living Cationic Ring-Opening Polymerization

The living cationic ring-opening polymerizations of 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline were performed in acetonitrile at temperatures up to 200 °C using a single-mode microwave reactor. This process, enhanced by microwave irradiation, yields well-defined polymers with narrow molecular weight distributions, demonstrating the potential of acetonitrile as a solvent in facilitating efficient polymerization processes under controlled conditions (Wiesbrock et al., 2005).

Microwave-Assisted Synthesis of Diblock Copoly(2-oxazoline)s

A library of diblock copoly(2-oxazoline)s was prepared from 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline in acetonitrile at 140 °C using a microwave reactor. This method highlights the application of acetonitrile in facilitating rapid synthesis of polymers with narrow molecular weight distributions, demonstrating its usefulness in creating materials with specific thermal properties (Wiesbrock et al., 2005).

Synthesis and Antimicrobial Activity of Novel Substituted Indoles

A study synthesized novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moiety in acetonitrile, demonstrating its role in the synthesis of compounds with potential antimicrobial and anti-inflammatory activities. This showcases acetonitrile's utility in the production of pharmacologically relevant compounds (Gadegoni & Manda, 2013).

High Luminescence Lanthanide Ion Complexes

The synthesis of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) complexes with Eu(III) and Tb(III) in acetonitrile resulted in highly luminescent solutions. This illustrates acetonitrile's application in forming luminescent complexes, potentially useful in materials science for creating novel luminescent materials (de Bettencourt-Dias et al., 2007).

Detection of Contaminants in Acetonitrile

A zinc porphyrin-based receptor was utilized in acetonitrile for the direct determination of cyanide contamination. This highlights the role of acetonitrile not only as a solvent in chemical reactions but also in analytical applications to ensure the purity and safety of chemicals used in research and industry (Yoon et al., 2012).

作用機序

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to therapeutic effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth, induction of apoptosis, or modulation of immune response .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular level, such as inhibiting cell growth, inducing cell death, or modulating immune response .

特性

IUPAC Name |

2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-9-13-14(8-7-12)11(16)15(9)10-5-3-2-4-6-10/h2-6H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTZIYSIZHHBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)

![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)

![ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate](/img/structure/B2620846.png)

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)

![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)

![1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2620863.png)